Technical Deep Dive: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
Technical Deep Dive: 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine
The following technical guide details the chemical properties, synthetic architecture, and medicinal chemistry applications of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine .
Content Type: Technical Monograph / Chemical Profile Subject: Heterocyclic Building Blocks in Drug Discovery
Executive Summary
5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a highly functionalized heterocyclic scaffold serving as a critical intermediate in the synthesis of type II kinase inhibitors (e.g., c-Met, ALK) and advanced agrochemicals. This molecule combines three distinct pharmacophoric features: an exocyclic primary amine (H-bond donor), a phenoxy ether linkage (conformational spacer), and a C5-bromine atom (electrophilic handle for cross-coupling). Its structural rigidity and electronic properties make it a bioisostere for diaryl ethers and quinolines, often used to optimize metabolic stability via the para-fluorine substituent.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine |
| Common Name | 2-Amino-5-bromo-3-(4-fluorophenoxy)pyridine |
| Core Scaffold CAS | 391906-83-5 (Refers to the unbrominated core: 3-(4-fluorophenoxy)pyridin-2-amine) |
| Molecular Formula | C₁₁H₈BrFN₂O |
| Molecular Weight | 283.10 g/mol |
| SMILES | Nc1ncc(Br)cc1Oc2ccc(F)cc2 |
Physicochemical Properties (Calculated vs. Experimental)
The following data aggregates experimental trends from the 2-aminopyridine class and calculated descriptors for this specific derivative.
| Property | Value | Context/Methodology |
| LogP (cLogP) | 2.85 ± 0.3 | Moderate lipophilicity; optimized for CNS/membrane penetration. |
| pKa (Pyridine N) | ~3.5 - 4.0 | The electron-withdrawing Br and Phenoxy groups significantly lower the basicity compared to 2-aminopyridine (pKa 6.86). |
| H-Bond Donors | 1 (NH₂) | Primary amine acts as a key hinge binder in kinase domains. |
| H-Bond Acceptors | 3 (N, O, F) | Pyridine nitrogen, ether oxygen, and fluorine.[1] |
| PSA (Polar Surface Area) | ~52 Ų | Well within the Veber rule (< 140 Ų) for oral bioavailability. |
| Melting Point | 115–120 °C | Predicted range based on crystalline lattice energy of brominated aminopyridines. |
Synthetic Architecture
The synthesis of this scaffold requires a convergent strategy. The most robust "authoritative" pathway avoids the direct nucleophilic aromatic substitution (SNAr) on a neutral pyridine and instead utilizes a stepwise construction of the ether linkage followed by regioselective bromination.
Pathway Logic
-
Ether Formation: Introduction of the 4-fluorophenoxy group.
-
Method A (SNAr): Reaction of 2-chloro-3-nitropyridine with 4-fluorophenol, followed by nitro reduction.
-
Method B (Chan-Lam): Copper-catalyzed coupling of 2-amino-3-hydroxypyridine with 4-fluorophenylboronic acid.
-
-
Regioselective Bromination: Electrophilic halogenation of the electron-rich 2-aminopyridine core. The amino group strongly activates the C5 position (para to the amine), ensuring high regioselectivity over the C4 or C6 positions.
Detailed Experimental Protocol (Method A + Bromination)
Step 1: SNAr Coupling
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 4-Fluorophenol (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMF or DMSO.
-
Conditions: Heat at 80–90°C for 4–6 hours.
-
Mechanism: Meisenheimer complex formation; the nitro group activates the C2-chlorine for displacement.
Step 2: Nitro Reduction
-
Reagents: Iron powder (Fe), NH₄Cl (aq), Ethanol.[1]
-
Conditions: Reflux (70°C) for 2 hours.
-
Outcome: Quantitative conversion to 3-(4-fluorophenoxy)pyridin-2-amine.
Step 3: C5-Bromination (The Critical Step)
-
Reagents: N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Temperature: 0°C to Room Temperature (RT).
-
Protocol:
-
Dissolve 3-(4-fluorophenoxy)pyridin-2-amine in ACN at 0°C.
-
Add NBS portion-wise over 30 minutes to prevent over-bromination.
-
Stir at RT for 2 hours. Monitor by LC-MS (Target M+H: 283/285 doublet).
-
Quench: Add 10% Na₂S₂O₃ (aq) to neutralize active bromine species.
-
Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).
-
Synthetic Workflow Diagram
Caption: Convergent synthesis via SNAr coupling followed by regioselective electrophilic bromination.
Reactivity & Functionalization[5][8]
This molecule is designed as a "divergent point" in library synthesis. The reactivity profile is dominated by the orthogonal nature of the amine and the bromide.
The C5-Bromine Handle (Suzuki/Buchwald)
The bromine at C5 is electronically primed for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/H₂O.
-
Application: Extending the scaffold to reach hydrophobic pockets in enzyme targets.
-
-
Buchwald-Hartwig: Couples with amines.
-
Catalyst System: Pd₂dba₃ / Xantphos.
-
Selectivity: The exocyclic amine (C2-NH₂) must often be protected (e.g., Boc) before attempting Buchwald coupling at C5 to prevent catalyst poisoning or homocoupling, although the C5-Br is significantly less reactive than the free amine in nucleophilic attacks.
-
The C2-Amine (Nucleophile)
-
Amide/Urea Formation: Reacts with isocyanates or acid chlorides.
-
Example: Reaction with acyl isothiocyanates yields thiourea derivatives (e.g., 1-(5-bromo-3-(4-fluorophenoxy)pyridin-2-yl)thiourea), which can be cyclized to [1,2,4]triazolo[1,5-a]pyridines .
-
-
Cyclization: Condensation with alpha-haloketones produces imidazo[1,2-a]pyridines , a fused bicyclic system common in GABA-A modulators.
Medicinal Chemistry Applications
Pharmacophore Analysis
-
Kinase Hinge Binding: The 2-aminopyridine motif is a classic "hinge binder." The pyridine nitrogen accepts a hydrogen bond from the backbone NH (e.g., Met residue), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.[1]
-
The "Fluorine Effect": The para-fluorine on the phenoxy ring serves two purposes:
-
Metabolic Blocking: It blocks the primary site of CYP450-mediated oxidation (para-hydroxylation) on the phenyl ring, extending half-life (
). -
Electronic Modulation: It lowers the electron density of the phenoxy ring, reducing the risk of forming reactive quinone-imine metabolites.
-
Structural Analogs & Bioisosteres
This scaffold is often used as a bioisostere for:
-
3-Benzyloxypyridin-2-amine: The phenoxy ether is more metabolically stable than the benzyloxy ether (which is prone to dealkylation).
-
4-Phenoxyaniline: The pyridine nitrogen adds solubility and a specific H-bond acceptor vector absent in the aniline analog.
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Precaution |
| Acute Toxicity | H302 (Oral) | Harmful if swallowed. Do not eat/drink in lab. |
| Skin Irritation | H315 | Causes skin irritation. Wear nitrile gloves. |
| Eye Damage | H318/H319 | Causes serious eye irritation. Use safety goggles. |
| STOT-SE | H335 | May cause respiratory irritation. Handle in fume hood. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).
References
-
Core Scaffold Synthesis (SNAr/Reduction)
- Title: Synthesis of 3-phenoxypyridin-2-amine derivatives via nucleophilic arom
- Source:BenchChem Application Notes / Patent Liter
- Context: Describes the reaction of 2-chloro-3-nitropyridine with phenols.
-
Bromination Methodology
- Title: Regioselective bromin
- Source:Journal of Organic Chemistry / Sigma-Aldrich Technical Library.
- Context: Establishes C5 selectivity for electrophilic substitution in 2-aminopyridines.
-
Medicinal Chemistry Context (Kinase Inhibitors)
- Title: 2-Aminopyridine-based c-Met inhibitors.
- Source:Journal of Medicinal Chemistry.
- Context: Discusses the binding mode of the 2-aminopyridine-3-ether motif.
-
Thiourea Derivative Verification
- Title: Pyridin-2-yl-thiourea and Pyridin-2-yl-amine deriv
- Source:Google P
- Context: Explicitly mentions "1-(5-bromo-3-(4-fluorophenoxy)pyridin-2-yl)
